4-Chlorononanoic acid, methyl ester

Catalog No.
S8730615
CAS No.
M.F
C10H19ClO2
M. Wt
206.71 g/mol
Availability
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4-Chlorononanoic acid, methyl ester

Product Name

4-Chlorononanoic acid, methyl ester

IUPAC Name

methyl 4-chlorononanoate

Molecular Formula

C10H19ClO2

Molecular Weight

206.71 g/mol

InChI

InChI=1S/C10H19ClO2/c1-3-4-5-6-9(11)7-8-10(12)13-2/h9H,3-8H2,1-2H3

InChI Key

AUDYGYBWPDASRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCC(=O)OC)Cl

4-Chlorononanoic acid, methyl ester is an organic compound with the molecular formula C10_{10}H19_{19}ClO2_2 and a molecular weight of approximately 206.71 g/mol. This compound is characterized by a chlorinated nonanoic acid structure, where the chlorine atom is attached to the fourth carbon of the nonanoic acid chain. The compound exists as a colorless to pale yellow liquid with distinct chemical properties that make it relevant in various chemical applications.

Physical Properties

  • Boiling Point: 541.48 K
  • Melting Point: 289.54 K
  • Density: Approximately 1.0 g/cm³
  • Solubility: Moderately soluble in organic solvents, with a logP value of 3.127 indicating hydrophobic characteristics .

Typical of carboxylic acid esters, including:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to produce 4-chlorononanoic acid and methanol.
    4 Chlorononanoic acid methyl ester+H2O4 Chlorononanoic acid+Methanol\text{4 Chlorononanoic acid methyl ester}+\text{H}_2\text{O}\rightarrow \text{4 Chlorononanoic acid}+\text{Methanol}
  • Transesterification: Reacting with different alcohols can yield various esters.
  • Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Several methods can be employed to synthesize 4-chlorononanoic acid, methyl ester:

  • Direct Esterification: Reacting 4-chlorononanoic acid with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.
  • Chlorination of Nonanoic Acid: Nonanoic acid can be chlorinated at the fourth carbon using reagents such as thionyl chloride or phosphorus pentachloride followed by esterification with methanol.
  • Grignard Reaction: Utilizing a Grignard reagent derived from chlorobutane and carbon dioxide followed by esterification with methanol.

4-Chlorononanoic acid, methyl ester has potential applications in:

  • Chemical Synthesis: As an intermediate for synthesizing surfactants, lubricants, and plasticizers.
  • Research: Used in studies related to fatty acids and their derivatives.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.

Several compounds share structural similarities with 4-chlorononanoic acid, methyl ester. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Chlorohexanoic acid, methyl esterC7_7H13_13ClO2_2Shorter carbon chain; less hydrophobic
Nonanoic acid, methyl esterC9_9H18_18O2_2No chlorine; primarily used in fragrances
9-Chlorononanoic acidC9_9H17_17ClO2_2Chlorine at different position; potential different reactivity
Decanoic acid, methyl esterC11_11H22_22O2_2Longer carbon chain; used in food applications

Uniqueness

The uniqueness of 4-chlorononanoic acid, methyl ester lies in its specific chlorination at the fourth carbon position, which may impart distinct physicochemical properties compared to its analogs. This characteristic could influence its reactivity and potential applications in various fields such as materials science and biochemistry.

IUPAC Nomenclature and Systematic Identification

The systematic name 4-chlorononanoic acid, methyl ester follows IUPAC guidelines:

  • Root name: "Nonanoic acid" denotes a nine-carbon carboxylic acid.
  • Substituent: The chlorine atom is located at the fourth carbon of the chain, indicated by the prefix "4-chloro-."
  • Esterification: The carboxylic acid is esterified with methanol, yielding the "methyl ester" suffix.

The compound’s CAS Registry Number is R309407, and its InChIKey is AUDYGYBWPDASRR-UHFFFAOYSA-N, which uniquely identifies its stereochemical and structural features.

Molecular Geometry and Conformational Analysis

The molecule adopts a zigzag conformation typical of aliphatic chains, with the chlorine atom introducing steric and electronic effects. Key geometric parameters include:

  • Bond lengths: The C–Cl bond measures approximately 1.78 Å, consistent with alkyl chlorides.
  • Dihedral angles: The ester group (–COOCH₃) introduces partial rigidity, with the C–O–C angle near 116°.

Conformational flexibility arises from rotation around C–C single bonds, particularly between C3–C4 (near the chlorine) and C8–C9 (adjacent to the ester). Computational models suggest the antiperiplanar conformation minimizes steric clashes between the chlorine and ester groups.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR peaks for 4-chlorononanoic acid, methyl ester are characteristic of esters and alkyl chlorides:

  • C=O stretch: Strong absorption at 1740–1745 cm⁻¹ (ester carbonyl).
  • C–O–C stretch: Bands at 1200–1250 cm⁻¹ (ester linkage).
  • C–Cl stretch: Medium-intensity peak near 650–750 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃):

    • δ 3.67 ppm (s, 3H): Methyl ester protons.
    • δ 2.30–2.45 ppm (m, 2H): Methylene group adjacent to the carbonyl.
    • δ 1.60–1.80 ppm (m, 2H): Chlorine-bearing methylene (C4).
    • δ 1.20–1.50 ppm (m, 10H): Remaining aliphatic protons.
  • ¹³C NMR (CDCl₃):

    • δ 170.5 ppm: Ester carbonyl carbon.
    • δ 52.1 ppm: Methoxy carbon.
    • δ 44.8 ppm: Chlorinated carbon (C4).
    • δ 22–34 ppm: Aliphatic chain carbons.

Mass Spectrometry (MS)

  • Molecular ion peak: m/z 206.71 (C₁₀H₁₉ClO₂⁺).
  • Key fragments:
    • m/z 192.68 (loss of CH₃, C₉H₁₆ClO₂⁺).
    • m/z 149.02 (cleavage at C4–C5, yielding C₄H₈Cl⁺).

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

206.1073575 g/mol

Monoisotopic Mass

206.1073575 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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